

# What are the chemical properties of n'-Benzoyl-2-chlorobenzohydrazide?

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## Compound of Interest

Compound Name: *n'*-Benzoyl-2-chlorobenzohydrazide

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## n'-Benzoyl-2-chlorobenzohydrazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**n'-Benzoyl-2-chlorobenzohydrazide** is a chemical compound belonging to the hydrazide class of organic molecules. Hydrazides, characterized by the R-CO-NH-NH-R' functional group, are recognized for their diverse biological activities and are utilized as scaffolds in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a summary of the currently available information on the chemical properties, synthesis, and potential biological relevance of **n'-Benzoyl-2-chlorobenzohydrazide**, drawing parallels from closely related analogs where direct data is unavailable.

### Chemical and Physical Properties

Quantitative data for **n'-Benzoyl-2-chlorobenzohydrazide** is limited to predictions and data from commercial suppliers, which should be experimentally verified for research purposes.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>2</sub>	ChemSrc[1]
Molecular Weight	274.71 g/mol	ChemSrc[1]
CAS Number	732-21-8	ChemSrc[1]
Predicted Density	1.308 g/cm <sup>3</sup>	ChemSrc
Predicted Boiling Point	523.7 °C at 760 mmHg	ChemSrc
Predicted Flash Point	270.5 °C	ChemSrc[1]
Predicted LogP	3.19660	ChemSrc[1]
Predicted Exact Mass	274.05100 u	ChemSrc[1]

## Synthesis

A specific, detailed experimental protocol for the synthesis of **n'-Benzoyl-2-chlorobenzohydrazide** is not readily available in the reviewed literature. However, based on the synthesis of analogous benzoylhydrazide derivatives, a plausible synthetic route can be proposed. The most common method for the preparation of N-acylhydrazones involves the condensation reaction between a hydrazide and a carbonyl compound. For **n'-Benzoyl-2-chlorobenzohydrazide**, the synthesis would likely involve the acylation of 2-chlorobenzohydrazide with benzoyl chloride.

## Proposed Experimental Protocol:

Materials:

- 2-Chlorobenzohydrazide
- Benzoyl chloride
- Anhydrous pyridine or a similar non-protic base
- Anhydrous solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)
- Standard laboratory glassware and work-up reagents

#### Procedure:

- In a round-bottom flask, dissolve 2-chlorobenzohydrazide (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the anhydrous base (e.g., pyridine, 1.1-1.5 equivalents) to the solution and stir at room temperature.
- Slowly add benzoyl chloride (1 equivalent) dropwise to the reaction mixture. The reaction may be exothermic.
- After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is then subjected to an aqueous work-up to remove the base and any water-soluble byproducts. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid solution (e.g., 1M HCl), followed by washing with a saturated aqueous solution of sodium bicarbonate and brine.
- The organic layer is dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and the solvent is evaporated.
- The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, including solvent, temperature, and reaction time.

## Spectroscopic Characterization

No experimentally obtained spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **n'-Benzoyl-2-chlorobenzohydrazide** has been identified in the public domain. For definitive

structural confirmation, the synthesized compound would need to be characterized using these analytical techniques. The expected spectral features would include:

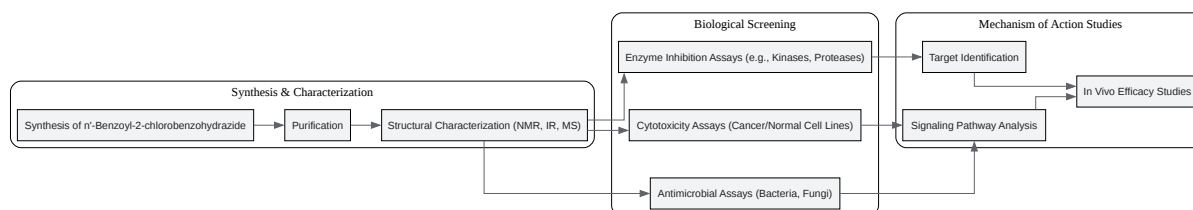
- $^1\text{H}$  NMR: Signals corresponding to the aromatic protons of the 2-chlorobenzoyl and benzoyl rings, as well as signals for the N-H protons of the hydrazide linkage.
- $^{13}\text{C}$  NMR: Resonances for the carbonyl carbons and the aromatic carbons.
- IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II) vibrations.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (274.71 g/mol), along with a characteristic isotopic pattern due to the presence of chlorine.

## Potential Biological Activity and Signaling Pathways

While there is no specific biological data for **n'-Benzoyl-2-chlorobenzohydrazide**, the broader class of benzoylhydrazide derivatives has been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. It is plausible that **n'-Benzoyl-2-chlorobenzohydrazide** may share some of these activities.

## Logical Relationship for Investigating Biological Activity

The following diagram illustrates a logical workflow for the investigation of the potential biological activities of **n'-Benzoyl-2-chlorobenzohydrazide**.



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## References

- 1. N-benzoyl-2-chloro-benzohydrazide | CAS#:732-21-8 | Chemsrce [chemsrc.com]
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